Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate
Description
Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a hydroxymethyl group at the 3-position. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol and the InChIKey FDKXYQLCKKQFKQ-QWHCGFSZSA-N . The compound is stereochemically defined as (1R,3S), which influences its interactions in biological systems and synthetic applications.
Properties
IUPAC Name |
benzyl N-[3-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXYQLCKKQFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Reaction of Cyclopentylamine Derivative with Benzyl Isocyanate
- Method: The most common synthetic route involves reacting a 3-(hydroxymethyl)cyclopentylamine intermediate with benzyl isocyanate. This reaction forms the carbamate linkage by nucleophilic attack of the amine on the isocyanate carbon, yielding benzyl (3-(hydroxymethyl)cyclopentyl)carbamate.
- Reaction Conditions: Typically conducted under anhydrous conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures to optimize yield.
- Advantages: Straightforward, high selectivity for carbamate formation, minimal side reactions with the hydroxymethyl group.
- Considerations: Requires careful control of moisture to prevent isocyanate hydrolysis; purification often involves column chromatography or recrystallization.
Hydroxymethylation Post-Carbamate Formation
- Alternative Route: Starting from benzyl carbamate-protected cyclopentylamine, hydroxymethylation can be introduced by reaction with formaldehyde or paraformaldehyde under basic or acidic catalysis.
- Mechanism: The hydroxymethyl group is introduced via electrophilic substitution at the cyclopentyl ring or side chain, depending on the substrate.
- Reaction Conditions: Controlled pH and temperature to avoid overreaction or polymerization of formaldehyde.
- Advantages: Allows selective functionalization after carbamate protection, useful if the amine is sensitive or if regioselectivity is required.
- Limitations: Requires additional steps and purification; potential for side reactions with formaldehyde.
Use of Protecting Groups and Selective Functionalization
- Strategy: Protecting the hydroxymethyl group (e.g., as a silyl ether) before carbamate formation to prevent side reactions, followed by deprotection after carbamate synthesis.
- Benefits: Enhances selectivity and yield, especially in complex synthetic sequences or when multiple reactive sites are present.
- Drawbacks: Adds synthetic steps and reagents, increasing complexity and cost.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Anhydrous solvents preferred |
| Temperature | 0–40 °C | Room temperature often sufficient |
| Catalyst/Base | Usually none; sometimes triethylamine used | To scavenge HCl if chloroformates used |
| Reaction Time | 1–24 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Silica gel with ethyl acetate/hexane gradient |
Analytical and Purity Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is standard to confirm >95% purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) identifies characteristic carbamate carbonyl (~155–160 ppm in 13C NMR), hydroxymethyl protons (~3.5–4.0 ppm in 1H NMR), and benzyl protons (~5.1 ppm for benzylic CH2). Infrared (IR) spectroscopy confirms carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight.
Comparative Summary of Preparation Routes
| Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct reaction of 3-(hydroxymethyl)cyclopentylamine with benzyl isocyanate | Benzyl isocyanate, anhydrous solvent | Simple, high yield, selective | Sensitive to moisture |
| Hydroxymethylation after carbamate formation | Formaldehyde or paraformaldehyde | Allows selective functionalization | Additional steps, possible side reactions |
| Use of protecting groups | Silyl ethers or other protecting groups | Enhanced selectivity | More complex, longer synthesis |
Research Findings and Recent Advances
- Recent literature on carbamate synthesis emphasizes the use of mild conditions and green chemistry approaches, such as using di(2-pyridyl) carbonate reagents or CO2 incorporation methods, which may be adapted for carbamate formation in similar compounds.
- The use of cesium carbonate and tetrabutylammonium iodide (TBAI) has been reported to facilitate carbamate formation via three-component coupling involving amines, CO2, and alkyl halides, offering a potential alternative synthetic route with minimized overalkylation.
- While these methods are more general for carbamates, their adaptation to this compound synthesis requires further experimental validation.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl (3-(carboxymethyl)cyclopentyl)carbamate.
Reduction: Formation of benzyl (3-(aminomethyl)cyclopentyl)carbamate.
Substitution: Formation of various substituted benzyl (3-(hydroxymethyl)cyclopentyl)carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations: Hydroxymethyl vs. Hydroxyl
Benzyl (3-hydroxycyclopentyl)carbamate (CAS 939426-84-3) :
- Difference : Replaces the hydroxymethyl group with a hydroxyl group.
- Impact : Reduced molecular weight (221.24 g/mol) and lower polarity due to the absence of the methylene spacer. This analog has a similarity score of 0.77 to the target compound .
- Safety : Shares similar hazards (H302, H315, H319, H335) but may exhibit lower bioavailability due to reduced hydrophilicity .
Benzyl (3-hydroxycyclohexyl)carbamate (CAS 27489-63-0) :
Ring Size and Stereochemistry
cis-Benzyl (3-hydroxycyclopentyl)carbamate (CAS 124555-31-3) :
Macrocyclic Analogs (e.g., 4.1.56–4.1.62) :
Carbamate Group Modifications
- Benzyl (3-benzyl-5-hydroxyphenyl)carbamate (3d): Difference: Aromatic phenyl ring with a benzyl substituent. Impact: Molecular weight 334.14 g/mol and melting point 124–125°C.
- Ethyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate (164): Difference: Ethyl carbamate and trimethylcyclopentyl group. Impact: Lower steric hindrance than benzyl derivatives but with reduced yield (8%) due to challenging synthesis conditions .
Biological Activity
Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate is a compound that has garnered attention for its notable biological activities, particularly in the context of cancer therapy. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol. Its structure features a benzyl group , a cyclopentyl moiety , and a hydroxymethyl substituent , with a carbamate functional group that is significant for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to anti-proliferative effects in various cancer cell lines. This suggests potential therapeutic applications in oncology.
Interaction with Biological Macromolecules
The compound interacts with various biological macromolecules, including proteins involved in cell cycle regulation. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to analyze these interactions, determining binding affinities and kinetics essential for evaluating its therapeutic potential.
Anti-Cancer Activity
Research indicates that this compound exhibits anti-proliferative effects on several cancer cell lines. For instance, studies have shown that similar compounds can significantly reduce cell viability in breast cancer and lung cancer models, demonstrating its potential as an anti-cancer agent.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 | 15 | Moderate cytotoxicity |
| MCF-7 | 10 | Significant growth inhibition |
| HeLa | 12 | Moderate growth inhibition |
Comparative Studies
Comparative studies with structurally similar compounds have provided insights into how variations in chemical structure influence biological activity. For example, the presence of different substituents on the cyclopentane ring has been shown to alter binding affinity to CDKs, thereby affecting anti-cancer efficacy.
Pharmacological Characterization
The pharmacological profile of this compound includes:
- Lipophilicity : The benzyl group enhances lipophilicity, facilitating cellular uptake.
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Efficacy : Animal model studies to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure can enhance its potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
